N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
Descripción
Propiedades
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)16-3-1-2-4-17(16)27-19(30)18(29)26-13-14-7-11-28(12-8-14)20(31)15-5-9-25-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXZORKBIHOZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .
Mode of Action
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide interacts with its target, the c-KIT kinase, by inhibiting its activity . This inhibition effectively affects c-KIT-mediated signaling pathways .
Biochemical Pathways
The inhibition of c-KIT kinase by N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide affects various biochemical pathways. These pathways are involved in cell proliferation and survival, and their disruption can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
It has been reported that the compound possesses acceptable bioavailability , which suggests that it can be effectively absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide’s action include the induction of apoptosis and cell cycle arrest . These effects are a result of the compound’s inhibition of c-KIT kinase and the subsequent disruption of related signaling pathways .
Actividad Biológica
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews its biological activity, synthesizing findings from various studies and clinical evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen.
- Isonicotinoyl group : Derived from isonicotinic acid, contributing to its pharmacological properties.
- Trifluoromethyl phenyl moiety : Enhances lipophilicity and biological activity.
Biological Activity Overview
The compound has shown significant biological activities, particularly in cancer research. Its mechanism primarily involves inhibition of specific kinases associated with tumor growth and proliferation.
Key Findings from Research Studies
- Kinase Inhibition : The compound has been identified as a selective inhibitor of c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs). It demonstrated a high selectivity score in kinome profiling, indicating minimal off-target effects .
- Antiproliferative Effects : In vitro studies revealed that the compound exhibited potent antiproliferative activity against GIST cell lines (GI50 values of 0.021 μM for GIST-T1 and 0.043 μM for GIST-882), effectively inducing apoptosis and cell cycle arrest .
- In Vivo Efficacy : In xenograft models, the compound significantly suppressed tumor growth without apparent toxicity, suggesting favorable pharmacokinetic properties such as acceptable bioavailability (36%) and safety profile .
Case Study 1: GIST Cell Lines
A detailed study assessed the efficacy of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide against GIST cell lines:
- Objective : To evaluate antiproliferative effects.
- Methodology : Cell viability assays were conducted using various concentrations of the compound.
- Results : The compound showed significant dose-dependent inhibition of cell proliferation, confirming its potential as a therapeutic agent.
Case Study 2: Selectivity Profiling
Another investigation focused on the selectivity of the compound against a panel of kinases:
- Objective : To determine off-target effects.
- Methodology : KinomeScan profiling was employed.
- Results : The compound exhibited an S score of 0.01, indicating high selectivity for c-KIT over other kinases, thus minimizing potential side effects associated with non-selective inhibitors .
Data Tables
| Study | Cell Line | GI50 (μM) | Selectivity Score | Bioavailability (%) |
|---|---|---|---|---|
| Study 1 | GIST-T1 | 0.021 | 0.01 | 36 |
| Study 2 | GIST-882 | 0.043 | 0.01 | 36 |
Comparación Con Compuestos Similares
Key Observations:
Substituent Impact on Yield :
- Piperidine/pyrrolidine-containing oxalamides (e.g., compounds 15, 20) exhibit moderate to high yields (53–56%), suggesting stable intermediates during synthesis .
- Halogenated aryl groups (e.g., 3-chloro-5-fluorophenyl in compound 23) correlate with lower yields (23–35%), likely due to steric hindrance or reactivity challenges .
Trifluoromethyl Positioning: The target compound’s 2-(trifluoromethyl)phenyl group differs from compound 20’s 4-(trifluoromethyl)phenyl.
Heterocyclic vs. Aromatic Moieties: Thiazolyl-piperidine/pyrrolidine substituents (compounds 15, 20) improve solubility and bioactivity (e.g., antiviral activity ). Isonicotinoyl (pyridine-4-carbonyl) in the target compound may offer superior π-stacking compared to acetyl or hydroxymethyl groups in analogs .
Key Observations:
Antiviral Activity: Compound 20 and BNM-III-170 demonstrate that oxalamides with piperidine/indenyl groups and halogenated aryl substituents are potent against HIV . The target compound’s isonicotinoyl group may mimic CD4-receptor interactions similarly.
Receptor Specificity :
- Substituents like methoxybenzyl (S336) or isoindolin-dione (GMC-3) shift activity toward taste receptors or microbial targets, highlighting the scaffold’s versatility .
Enzyme Inhibition :
- Cytochrome P450 4F11-activated oxalamides (e.g., compound 16) suggest that trifluoromethyl or chlorophenyl groups enhance enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
